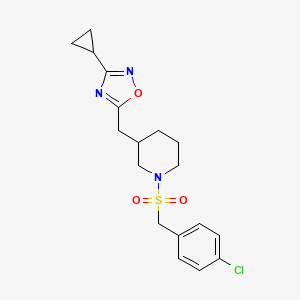

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole

説明

特性

IUPAC Name |

5-[[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]methyl]-3-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S/c19-16-7-3-13(4-8-16)12-26(23,24)22-9-1-2-14(11-22)10-17-20-18(21-25-17)15-5-6-15/h3-4,7-8,14-15H,1-2,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJPUXIEMRDTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole is a compound that integrates a piperidine moiety and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole is C18H22ClN3O3S, with a molecular weight of 395.9 g/mol. The structure features a cyclopropyl group and a sulfonamide functionality, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22ClN3O3S |

| Molecular Weight | 395.9 g/mol |

| CAS Number | 1705214-66-9 |

Biological Activity

Compounds containing the 1,2,4-oxadiazole ring have been shown to exhibit various biological activities, including:

- Antimicrobial Activity : Studies indicate that derivatives of oxadiazoles can possess significant antibacterial properties. For instance, compounds similar to 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

- Anticancer Potential : Research has shown that related oxadiazole compounds can inhibit cancer cell proliferation. For example, in vitro studies reported that certain oxadiazole derivatives inhibited PARP1 activity in breast cancer cells, suggesting potential applications in cancer therapy .

The mechanism by which 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial survival.

- Binding Interactions : Docking studies suggest that this compound may interact with specific amino acid residues in target proteins, influencing their function .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antibacterial Screening : A study evaluated a series of oxadiazole derivatives for their antibacterial properties. The most active compounds exhibited IC50 values indicating strong inhibitory effects against various bacterial strains .

- Cancer Cell Line Studies : In vitro assays demonstrated that certain oxadiazole derivatives significantly reduced cell viability in human breast cancer cell lines compared to standard treatments like Olaparib .

類似化合物との比較

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared below with structurally analogous 1,2,4-oxadiazole derivatives, focusing on substituents, molecular weight, and functional groups.

Key Findings and Implications

Substituent Effects on Bioactivity: The 4-chlorobenzyl sulfonyl group in the target compound may enhance binding to hydrophobic pockets in target proteins compared to the trifluoromethylphenyl group in , which is more electron-withdrawing .

Molecular Weight and Drug-Likeness :

- The target compound (inferred MW 408.9) lies within the acceptable range for oral bioavailability (MW < 500), unlike the bulkier dual-chlorophenyl derivative (MW 452.3, ), which may face solubility challenges .

Synthetic Accessibility :

- Compounds with azetidine (e.g., ) or pyridine (e.g., ) substituents are synthetically simpler due to fewer stereocenters, whereas the target compound’s piperidine-sulfonyl linkage requires multi-step sulfonylation and coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。